molecular formula C17H16FNO4S B3005002 3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid CAS No. 1424656-85-8

3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid

Cat. No. B3005002
CAS RN: 1424656-85-8
M. Wt: 349.38
InChI Key: ORZOIJDTTYKHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid, also known as FMMSB, is a chemical compound with potential applications in scientific research. It belongs to the class of sulfonamide-containing compounds, which have been extensively studied due to their diverse biological activities.

Scientific Research Applications

Medicinal Chemistry: Antiviral and Antimicrobial Agents

Indole derivatives, which share structural similarities with the given compound, have been found to possess significant antiviral and antimicrobial activities. These compounds can be designed to target specific pathogens, offering potential treatment options for diseases caused by viruses and bacteria .

Agriculture: Crop Protection

In the agricultural sector, derivatives of trifluoromethylpyridine, a motif related to the fluoro-substituted compounds, are used extensively. They serve as key ingredients in pesticides, protecting crops from pests and diseases, thereby enhancing yield and quality .

Material Science: Advanced Material Synthesis

Fluorinated organic chemicals, including those with benzoic acid moieties, are crucial in the development of advanced materials. Their unique physicochemical properties contribute to the creation of novel materials with specific desired characteristics .

Environmental Science: Pollution Mitigation

Compounds with fluorinated aromatic rings are often explored for their potential in environmental science, particularly in pollution mitigation. They can be used to develop materials that help in the absorption and breakdown of pollutants, contributing to cleaner air and water .

Biochemistry: Enzyme Inhibition

The structural complexity of the compound suggests potential use in biochemistry as an enzyme inhibitor. By interacting with specific enzymes, it could regulate biochemical pathways, which is valuable in understanding disease mechanisms and developing new drugs .

Pharmaceutical Development: Drug Design

The benzoic acid moiety is a common feature in many pharmaceuticals. The specific structure of this compound, with its fluorinated and sulfonylamino groups, could be utilized in the design of new drugs with improved efficacy and reduced side effects .

properties

IUPAC Name

3-fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-11-3-6-13(7-4-11)9-10-24(22,23)19-16-14(18)8-5-12(2)15(16)17(20)21/h3-10,19H,1-2H3,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOIJDTTYKHTE-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC(=C2C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC(=C2C(=O)O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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